2-(3-Bromo-2-methoxyphenyl)piperidine
Description
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-9(5-4-6-10(12)13)11-7-2-3-8-14-11/h4-6,11,14H,2-3,7-8H2,1H3 |
InChI Key |
KLRYBRIKRDSLOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-methoxyphenyl)piperidine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Piperidine Introduction: The brominated intermediate is then reacted with piperidine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent piperidine introduction using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-2-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or methoxy groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromo-2-methoxyphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methoxyphenyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects.
Comparison with Similar Compounds
Substituent Effects on Piperidine Nitrogen
The nature of substituents on the piperidine nitrogen significantly impacts pharmacological activity. For example:
- KAB-18: Contains a bulky phenylpropyl group on the piperidine nitrogen and a biphenyl ester. It exhibits moderate potency (IC₅₀ = 10.2 μM) but shows ≥90% non-nAChR-related effects, likely due to steric hindrance and off-target interactions .
- COB-3: Replaces the phenylpropyl group with a small alkyl substituent, resulting in a 14-fold increase in potency (IC₅₀ ≈ 0.73 μM) and elimination of non-nAChR effects. This highlights the advantage of smaller substituents for receptor selectivity .
- APB-10 : Features a large alkyl group on the piperidine nitrogen paired with a heterocyclic ester (chromone). This combination improves potency 3–4-fold compared to earlier derivatives, suggesting that heterocyclic aromatic systems enhance binding affinity .
Its bromo-methoxyphenyl group may mimic the electronic effects of esters or heterocycles in other compounds.
Aromatic Group Modifications
The aromatic moiety attached to piperidine plays a critical role in receptor engagement:
- PPB-6 and PPB-9 : Incorporate a benzyl-substituted succinimide group, which enhances potency when paired with small alkyl groups on the piperidine nitrogen. These compounds demonstrate that bulky aromatic systems can compensate for small nitrogen substituents .
- APB-12 : Swaps the piperidine ring for pyrrolidine and modifies the hydroxymethyl linker position. This structural tweak retains activity, indicating flexibility in the linker region .
The bromo-methoxyphenyl group in 2-(3-Bromo-2-methoxyphenyl)piperidine introduces strong electron-withdrawing (bromo) and electron-donating (methoxy) effects. This combination may stabilize receptor-ligand interactions through dipole-dipole forces or π-stacking, distinct from the ester or heterocyclic groups in other derivatives.
Pharmacological Profile Comparison
While direct data for 2-(3-Bromo-2-methoxyphenyl)piperidine are unavailable, inferences can be drawn from structurally analogous compounds:
| Compound | Piperidine Substituent | Aromatic Group | IC₅₀ (μM) | Non-nAChR Effects | Key Feature |
|---|---|---|---|---|---|
| KAB-18 | Phenylpropyl | Biphenyl ester | 10.2 | ≥90% | High off-target activity |
| COB-3 | Small alkyl | Biphenyl ester | ~0.73 | None | Optimized potency and selectivity |
| APB-10 | Large alkyl | Chromone (heterocyclic) | ~2.5* | None | Heterocyclic enhancement |
| 2-(3-Bromo-2-methoxyphenyl)piperidine | None | 3-Bromo-2-methoxyphenyl | N/A | N/A | Unique electronic profile |
*Estimated based on 3–4-fold improvement over earlier compounds .
Key Structural and Functional Insights
- Steric Effects : Bulky groups on the piperidine nitrogen (e.g., phenylpropyl in KAB-18) reduce potency and increase off-target interactions. Smaller substituents or their absence (as in the target compound) may improve receptor access .
- Ring Flexibility: Evidence from APB-12 suggests that minor changes in ring size (piperidine vs. pyrrolidine) or linker position can retain activity, supporting structural versatility in this class .
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2-(3-Bromo-2-methoxyphenyl)piperidine?
High-resolution NMR (¹H, ¹³C) is essential for confirming substitution patterns on the phenyl and piperidine rings. Methoxy protons typically resonate at δ ~3.8 ppm, while bromine's electron-withdrawing effect deshields adjacent aromatic protons. Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₂H₁₆BrNO₂), and HPLC ensures purity (>95%). For structural elucidation, compare experimental data with computational predictions (e.g., PubChem InChI/SMILES) .
Q. What synthetic strategies are effective for introducing bromo and methoxy groups on phenyl-piperidine scaffolds?
Bromination can be achieved using BBr₃ in DCM at 0°C–RT, while methoxy groups are introduced via nucleophilic substitution with methylamine and K₂CO₃ in DMF. Protecting groups (e.g., tert-butyl) may enhance regioselectivity. Example conditions:
| Substrate | Reagent/Catalyst | Conditions | Yield |
|---|---|---|---|
| 4-Bromophenoxy derivative | BBr₃, DCM | 0°C–RT, 6 h | 85% |
Knoevenagel condensation with piperidine catalysts is also applicable for aryl ring functionalization .
Advanced Questions
Q. How does the electronic nature of bromo-methoxy substituents influence cross-coupling reactivity?
The bromine atom activates the phenyl ring for nucleophilic aromatic substitution (Suzuki, Buchwald-Hartwig), while the methoxy group directs electrophilic attacks to specific positions. Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (DMF, 80°C). Conflicting regioselectivity in similar compounds (e.g., 3-bromo-2-formylpyridine) suggests solvent polarity adjustments may mitigate side reactions .
Q. What experimental approaches resolve contradictions in reported biological activities of piperidine derivatives?
Comparative assays (radioligand binding, ITC) under standardized pH/temperature conditions clarify target specificity. For example, shows that N-methylation of piperidine increases 5-HT7 receptor affinity (Ki = 12 nM), while bromo-methoxy substitution may shift activity to dopaminergic pathways. Cross-validate using in silico docking (e.g., AutoDock Vina) to predict binding poses .
Q. How can computational chemistry predict metabolic stability and toxicity?
Density Functional Theory (DFT) identifies sites prone to cytochrome P450 oxidation (e.g., para-methoxy groups). Molecular dynamics simulations predict blood-brain barrier permeability based on logP values (~2.5 for similar compounds). Toxicity risks (e.g., hepatotoxicity) are assessed via QSAR models using PubChem data .
Data Contradiction Analysis
Q. Why do similar piperidine derivatives exhibit divergent bioactivity profiles?
Steric and electronic factors dominate:
- Steric effects : Bulky substituents (e.g., 2,4,6-trimethylphenyl) hinder receptor binding .
- Electronic effects : Electron-withdrawing bromine enhances serotonin receptor affinity, while methoxy groups reduce metabolic clearance . Resolve discrepancies by synthesizing analogs with controlled substituent positions (e.g., ortho vs. para) and testing in parallel assays .
Methodological Recommendations
- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers, as piperidine chirality (e.g., (3S)-configurations) critically impacts receptor binding .
- Purity validation : Combine GC-MS and elemental analysis to detect trace impurities (<1%) that may skew bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
